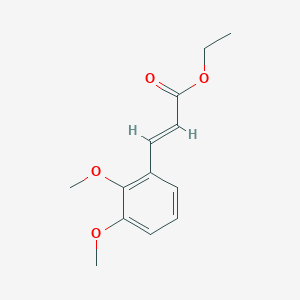![molecular formula C15H21NO2 B6291910 Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 163705-87-1](/img/structure/B6291910.png)
Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
MP3C has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis reactions, and has been studied for its potential to catalyze the formation of cyclic carbonates and amides. Additionally, MP3C has been studied for its potential to catalyze the formation of polymersized carbonates and amides, as well as its potential use in the synthesis of pharmaceuticals. MP3C has also been studied for its potential applications in the fields of biotechnology and nanotechnology.
Mechanism of Action
The mechanism of action of MP3C is still not fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions by forming a complex with the reactant molecules. This complex then undergoes a series of reactions, leading to the formation of the desired product. Additionally, MP3C has been shown to catalyze the formation of cyclic carbonates and amides, as well as the formation of polymersized carbonates and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of MP3C are still not fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, MP3C has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the body.
Advantages and Limitations for Lab Experiments
MP3C has several advantages and limitations when used in laboratory experiments. One advantage of the compound is its low toxicity, which makes it safe to use in experiments. Additionally, MP3C is relatively stable, making it easy to store and use in experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, MP3C is expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for the use of MP3C. One potential application is in the synthesis of pharmaceuticals, as the compound has been shown to have an inhibitory effect on enzymes involved in the breakdown of neurotransmitters in the body. Additionally, MP3C could be used in the field of biotechnology, as it has been shown to catalyze the formation of polymeric carbonates and amides. Finally, MP3C could be used in nanotechnology, as the compound has been shown to have a catalytic effect on the formation of nanoparticles.
Synthesis Methods
MP3C can be synthesized through a multi-step process. The first step involves the reaction of 1-phenylethyl bromide with 2-methylpyrrolidine in the presence of anhydrous sodium acetate and acetic acid, which yields 2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine. This intermediate is then reacted with anhydrous sodium acetate and acetic acid in the presence of carbon dioxide to form the desired product, methyl-pyrrolidine-3-carboxylate. The reaction can be represented as follows:
2-methylpyrrolidine + 1-phenylethyl bromide → 2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine
2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine + CO2 + anhydrous sodium acetate + acetic acid → methyl-pyrrolidine-3-carboxylate
properties
IUPAC Name |
methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-7-5-4-6-8-13)16-10-9-14(12(16)2)15(17)18-3/h4-8,11-12,14H,9-10H2,1-3H3/t11-,12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPXSULPYUNBF-YRGRVCCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(C)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1[C@H](C)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)


